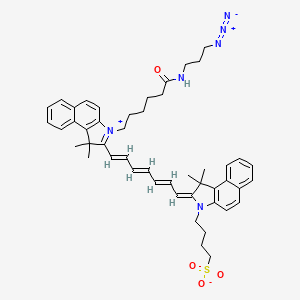

ICG-azide

Description

ICG-Azide (Indocyanine Green-Azide) is a functionalized derivative of the near-infrared (NIR) fluorescent dye Indocyanine Green (ICG), modified with an azide (-N₃) group. This modification enables selective click chemistry reactions, such as copper-free azide-alkyne cycloaddition (e.g., with DBCO derivatives), for covalent conjugation to biomolecules or nanoparticles . This compound retains the NIR fluorescence properties of ICG, with absorption and emission peaks at ~780 nm and ~820 nm, respectively, making it suitable for deep-tissue imaging and biomedical applications . Its molecular formula is C₄₈H₅₆N₆O₄S (MW: 813.07), and it exhibits good solubility in polar organic solvents (e.g., DMSO, DMF) and aqueous solutions under optimized conditions .

Properties

IUPAC Name |

4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(3-azidopropylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H56N6O4S/c1-47(2)42(53(40-29-27-36-20-12-14-22-38(36)45(40)47)33-16-8-11-26-44(55)50-31-19-32-51-52-49)24-9-6-5-7-10-25-43-48(3,4)46-39-23-15-13-21-37(39)28-30-41(46)54(43)34-17-18-35-59(56,57)58/h5-7,9-10,12-15,20-25,27-30H,8,11,16-19,26,31-35H2,1-4H3,(H-,50,55,56,57,58) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZNVYVRSYBPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCN=[N+]=[N-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCN=[N+]=[N-])/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H56N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICG-azide typically involves multiple steps, including the formation of the indole core, the introduction of the azidopropylamino group, and the final sulfonation step. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The azidopropylamino group can be oxidized to form different functional groups.

Reduction: The compound can be reduced to modify the indole core or other functional groups.

Substitution: The sulfonate group can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe for studying cellular processes. Its azidopropylamino group can be used for bioorthogonal labeling, allowing researchers to track the compound within living cells.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving aberrant cellular signaling.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties make it suitable for use in high-performance applications.

Mechanism of Action

The mechanism of action of ICG-azide involves its interaction with specific molecular targets. The azidopropylamino group can form covalent bonds with target proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in changes in cell behavior.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

ICG (Indocyanine Green)

Key Differences :

- Chemical Reactivity : Unlike ICG-Azide, native ICG lacks functional groups for covalent conjugation, limiting its use in targeted applications. This compound’s azide group enables bioorthogonal click chemistry for site-specific labeling .

- Stability in Aggregates: ICG forms J-aggregates under high-salt conditions (e.g., 20 mM KCl) without requiring azide incorporation. In contrast, this compound alone cannot form stable J-aggregates; it requires mixing with ICG (e.g., 1:10 molar ratio) and specific salt concentrations (20 mM KCl) to form functional JAAZ (this compound-modified J-aggregates) .

- Functionalization: this compound-based JAAZ particles show higher streptavidin binding capacity (up to 623.1 µg/mL per 50 µM dye) compared to non-azide ICG-JA aggregates, enabling targeted imaging applications .

| Property | ICG | This compound |

|---|---|---|

| Molecular Weight | 774.96 g/mol | 813.07 g/mol |

| Absorption Peak | ~780 nm | ~780 nm |

| Emission Peak | ~820 nm | ~820 nm |

| Functional Group | None | Azide (-N₃) |

| J-Aggregate Formation | Yes (with KCl) | Requires ICG mixing + KCl |

| Bioorthogonal Reactivity | No | Yes (click chemistry) |

JAAZ Particles vs. Other NIR Contrast Agents

JAAZ (this compound-based J-aggregates) are size-tunable (230 nm to micron-scale) contrast agents with enhanced photoacoustic (PA) signal intensity (2× stronger than whole blood) and prolonged circulation half-life (~90 minutes in mice) . Comparisons include:

Cy5 and Cy7 Dyes

- Fluorescence Range : Cy5 (λₑₘ: ~670 nm) and Cy7 (λₑₘ: ~770 nm) operate in visible-to-NIR-I regions, whereas this compound emits in NIR-II (~820 nm), offering deeper tissue penetration .

- Reactivity : Cy5/Cy7 require NHS ester or maleimide groups for conjugation, while this compound’s azide enables faster, catalyst-free click chemistry .

Metal-Based Contrast Agents (e.g., Gold Nanorods)

- Biocompatibility: JAAZ particles exhibit lower cytotoxicity compared to gold nanorods, which may accumulate in organs .

- Synthesis Complexity: JAAZ synthesis is aqueous and scalable, avoiding toxic surfactants used in metal nanoparticle synthesis .

Functional Performance in Targeted Imaging

This compound outperforms non-functionalized ICG in targeted applications:

- Streptavidin Conjugation : JAAZ particles with 1:5 this compound:ICG ratio bind 623.1 µg/mL streptavidin, enabling high-density labeling for tumor targeting .

- In Vivo Imaging: RGD-functionalized JAAZ particles achieve a contrast-to-noise ratio (CNR) of 2.42 in murine liver/spleen imaging, surpassing untargeted ICG-JA .

Critical Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.